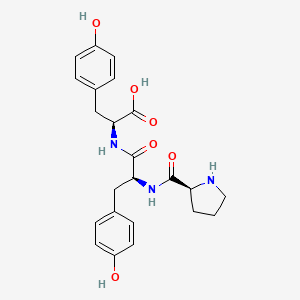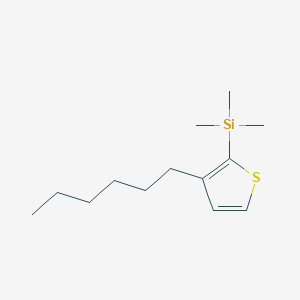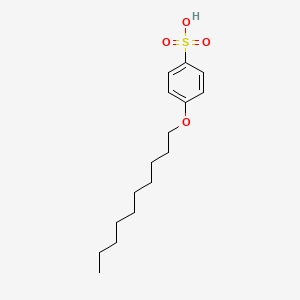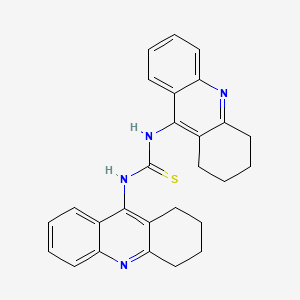
1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea is a compound that belongs to the class of acridine derivatives. Acridine derivatives are well-known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea typically involves the reaction of 1,2,3,4-tetrahydroacridine derivatives with thiourea. One common method involves the condensation of 1,2,3,4-tetrahydroacridine with thiourea in the presence of a suitable catalyst under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Medicine: Investigated for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as an antiseptic.
Uniqueness
1,3-Bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea is unique due to its dual functionality as both a DNA intercalator and an enzyme inhibitor.
Properties
CAS No. |
138206-31-2 |
|---|---|
Molecular Formula |
C27H26N4S |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,3-bis(1,2,3,4-tetrahydroacridin-9-yl)thiourea |
InChI |
InChI=1S/C27H26N4S/c32-27(30-25-17-9-1-5-13-21(17)28-22-14-6-2-10-18(22)25)31-26-19-11-3-7-15-23(19)29-24-16-8-4-12-20(24)26/h1,3,5,7,9,11,13,15H,2,4,6,8,10,12,14,16H2,(H2,28,29,30,31,32) |
InChI Key |
GMCNXFSROKTTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=S)NC4=C5CCCCC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
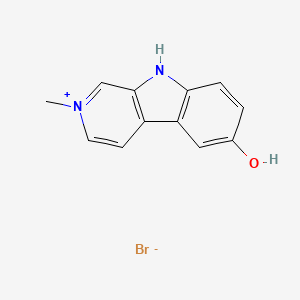
![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)
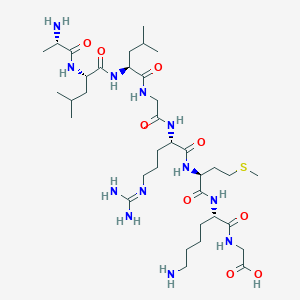
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)
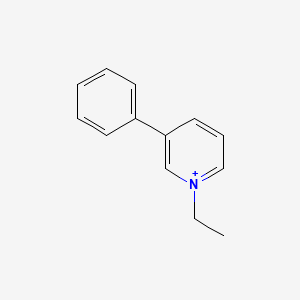

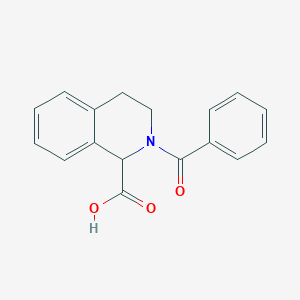
![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)
